2-(pyrrolidin-3-yl)-1H-indole
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Overview
Description
2-(pyrrolidin-3-yl)-1H-indole: is a compound that features a pyrrolidine ring attached to an indole structure. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is a saturated nitrogen-containing heterocycle. This combination of structures makes this compound an interesting compound for various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit target selectivity
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Action Environment
It’s known that the physicochemical parameters of compounds can be modified to obtain the best results for drug candidates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-3-yl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For example, the reaction of an indole derivative with a pyrrolidine derivative under specific conditions can yield the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole or pyrrolidine rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .
Scientific Research Applications
Chemistry: 2-(pyrrolidin-3-yl)-1H-indole is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of indole and pyrrolidine-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of more complex natural products .
Medicine: The indole and pyrrolidine rings are common in many pharmaceuticals. This compound may be investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Comparison with Similar Compounds
2-(pyrrolidin-2-yl)-1H-indole: Similar structure but with the pyrrolidine ring attached at a different position.
2-(pyrrolidin-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
2-(pyrrolidin-3-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
Uniqueness: 2-(pyrrolidin-3-yl)-1H-indole is unique due to the specific combination of the indole and pyrrolidine rings. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-9(3-1)7-12(14-11)10-5-6-13-8-10/h1-4,7,10,13-14H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUKIIHOCPRYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260680-48-5 |
Source
|
Record name | 2-(pyrrolidin-3-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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